N-Desmethyl diltiazem hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

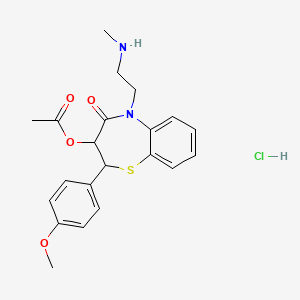

[2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2;/h4-11,19-20,22H,12-13H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYQYIVUHPJUHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-Desmethyl Diltiazem Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl diltiazem hydrochloride is the principal and pharmacologically active metabolite of diltiazem, a non-dihydropyridine calcium channel blocker widely prescribed for the management of cardiovascular conditions including hypertension, angina pectoris, and certain arrhythmias. This technical guide provides a comprehensive examination of the mechanism of action of N-Desmethyl diltiazem, focusing on its interaction with L-type calcium channels. This document details the experimental protocols for key assays, presents quantitative data on its binding affinity and functional potency, and illustrates the core signaling pathways and experimental workflows through detailed diagrams.

Introduction

Diltiazem undergoes extensive hepatic metabolism, primarily through N-demethylation by cytochrome P450 enzymes, particularly CYP3A4, CYP3A5, and CYP3A7, to form N-Desmethyl diltiazem. This metabolite circulates in the plasma and contributes to the overall therapeutic effect of the parent drug. Understanding the specific pharmacological properties of N-Desmethyl diltiazem is crucial for a complete comprehension of diltiazem's clinical efficacy and for the development of novel cardiovascular therapies. The primary mechanism of action for both diltiazem and its N-desmethyl metabolite is the inhibition of voltage-gated L-type calcium channels, leading to a reduction in calcium influx into cardiac and vascular smooth muscle cells.

Core Mechanism of Action: L-type Calcium Channel Blockade

This compound exerts its pharmacological effects by binding to the α1 subunit of L-type calcium channels. This binding inhibits the influx of extracellular calcium ions into cardiac myocytes and vascular smooth muscle cells. The reduced intracellular calcium concentration leads to a cascade of physiological responses:

-

In Vascular Smooth Muscle: Decreased intracellular calcium leads to relaxation of the smooth muscle, resulting in vasodilation. This vasodilation of peripheral arterioles reduces total peripheral resistance, thereby lowering blood pressure.

-

In Cardiac Muscle: The reduction in calcium influx in cardiac myocytes leads to a decrease in myocardial contractility (negative inotropic effect).

-

In Cardiac Conduction Tissue: By inhibiting calcium channels in the sinoatrial (SA) and atrioventricular (AV) nodes, N-Desmethyl diltiazem slows the heart rate (negative chronotropic effect) and prolongs AV nodal conduction.

Signaling Pathway

The blockade of L-type calcium channels by N-Desmethyl diltiazem in a vascular smooth muscle cell initiates a signaling cascade that results in muscle relaxation and vasodilation.

Quantitative Data

The following tables summarize the key quantitative data for this compound's interaction with its pharmacological targets.

Table 1: Radioligand Binding Affinity

| Compound | Preparation | Radioligand | IC₅₀ (nM) | Reference |

| N-Desmethyl Diltiazem | Rat Cerebral Cortex Homogenates | [³H]-diltiazem | 323 | [1] |

Table 2: Functional Potency

| Compound | Assay | Preparation | Effect | IC₅₀ (nM) | Reference |

| N-Desmethyl Diltiazem | Spontaneous Contractions | Isolated Rat Portal Vein | Inhibition | 489 | [1] |

Table 3: Comparative Electrophysiological Activity on Voltage-Gated Calcium Currents

| Compound | Preparation | IC₅₀ (mM) | Reference |

| d-Diltiazem | Snail Neurone | 0.426 | [2] |

| N-Desmethyl Diltiazem (d-M2) | Snail Neurone | 0.456 | [2] |

Experimental Protocols

Radioligand Binding Assay for L-type Calcium Channels

This protocol describes a method for determining the binding affinity of N-Desmethyl diltiazem to L-type calcium channels in rat cerebral cortex homogenates.

Experimental Workflow:

Methodology:

-

Tissue Preparation:

-

Male Wistar rats are euthanized, and the cerebral cortices are rapidly dissected on ice.

-

The tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer.

-

The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and centrifuged again.

-

The final pellet is resuspended in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

The assay is performed in a final volume of 250 µL containing:

-

50 µL of various concentrations of this compound or vehicle.

-

50 µL of [³H]-diltiazem (final concentration ~1 nM).

-

150 µL of the membrane homogenate.

-

-

Non-specific binding is determined in the presence of a high concentration of unlabeled diltiazem (e.g., 10 µM).

-

The mixture is incubated at 25°C for 60 minutes.

-

-

Separation and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) under vacuum.

-

The filters are washed three times with 4 mL of ice-cold Tris-HCl buffer.

-

The filters are placed in scintillation vials with a suitable scintillation cocktail.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of N-Desmethyl diltiazem that inhibits 50% of the specific binding of [³H]-diltiazem (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

-

Isolated Tissue Bath for Functional Assessment

This protocol outlines a method to assess the functional effect of N-Desmethyl diltiazem on the spontaneous contractions of isolated rat portal veins.

Experimental Workflow:

Methodology:

-

Tissue Preparation:

-

Male Wistar rats are euthanized, and the portal vein is carefully dissected and placed in a Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).

-

The vein is cleaned of adhering connective tissue and cut into helical strips.

-

-

Organ Bath Setup:

-

The tissue strips are mounted vertically in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

-

One end of the strip is fixed to a tissue holder, and the other is connected to an isometric force transducer.

-

The preparations are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1 g, during which the bathing solution is changed every 15 minutes.

-

-

Experimental Procedure:

-

Once stable spontaneous rhythmic contractions are established, a cumulative concentration-response curve for this compound is generated.

-

Increasing concentrations of N-Desmethyl diltiazem are added to the organ bath at regular intervals, allowing the response to stabilize before the next addition.

-

The amplitude and frequency of contractions are recorded continuously.

-

-

Data Analysis:

-

The inhibitory effect of each concentration of N-Desmethyl diltiazem is expressed as a percentage of the pre-drug control amplitude.

-

The concentration of N-Desmethyl diltiazem that produces 50% of the maximal inhibition (IC₅₀) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Conclusion

This compound is a pharmacologically active metabolite that significantly contributes to the therapeutic effects of diltiazem. Its primary mechanism of action is the blockade of L-type calcium channels, leading to vasodilation and negative inotropic and chronotropic effects. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in cardiovascular pharmacology and drug development, facilitating further investigation into the nuanced pharmacology of this important cardiovascular drug and its metabolites.

References

The Discovery and Metabolic Journey of Diltiazem: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem, a benzothiazepine calcium channel blocker, has been a cornerstone in the management of cardiovascular diseases for decades.[1] Its therapeutic efficacy is not solely attributable to the parent drug but is significantly influenced by a cascade of metabolites formed through extensive biotransformation. This technical guide provides a comprehensive exploration of the discovery and history of diltiazem's metabolites, detailing the key metabolic pathways, the enzymes responsible, and the analytical methodologies that have been pivotal in their characterization. Quantitative data on the pharmacokinetics and pharmacological activities of the principal metabolites are presented in structured tables for comparative analysis. Furthermore, this guide includes detailed experimental protocols for key in vitro and in vivo metabolism studies and visualizes complex metabolic and signaling pathways using Graphviz diagrams, offering a thorough resource for researchers and professionals in the field of drug development and pharmacology.

Introduction: A Historical Perspective on Diltiazem

First approved for medical use in the United States in 1982, diltiazem emerged as a novel therapeutic agent for hypertension, angina pectoris, and certain cardiac arrhythmias.[2] It belongs to the non-dihydropyridine class of calcium channel blockers.[3] Early investigations into its pharmacology revealed that diltiazem undergoes significant first-pass metabolism, leading to a complex profile of circulating metabolites.[4] This observation sparked decades of research to identify these metabolites, characterize their biological activities, and understand their contribution to the overall clinical effects of diltiazem. This guide chronicles this scientific journey, from the initial discoveries to our current understanding of diltiazem's metabolic fate.

The Metabolic Landscape of Diltiazem

Diltiazem is extensively metabolized in the liver and, to a lesser extent, in extrahepatic tissues.[1] The primary metabolic transformations involve three main pathways: N-demethylation, O-demethylation, and deacetylation.[5] These reactions are catalyzed by specific enzyme systems, primarily the cytochrome P450 (CYP) superfamily and carboxylesterases.[5][6]

Key Metabolites and Their Discovery

The investigation into diltiazem's metabolism has led to the identification of numerous metabolites in human plasma and urine.[3][5] The most significant of these, in terms of both concentration and pharmacological activity, are:

-

Desacetyldiltiazem (M1): One of the first major metabolites to be identified, desacetyldiltiazem is formed through the hydrolysis of the acetyl group on the diltiazem molecule.[5][] This reaction is primarily mediated by carboxylesterases.[8] Desacetyldiltiazem is a pharmacologically active metabolite, possessing significant coronary vasodilatory properties.[8]

-

N-monodesmethyldiltiazem (MA): Identified as a major metabolite in human urine and plasma, N-monodesmethyldiltiazem is a product of N-demethylation, a reaction predominantly catalyzed by the CYP3A4 enzyme.[5][9][10] This metabolite also exhibits pharmacological activity.[11]

-

Other Metabolites: Further metabolic conversions of M1 and MA lead to a variety of other metabolites, including deacetyl N-monodesmethyldiltiazem (M2), deacetyl O-desmethyldiltiazem (M4), and deacetyl N,O-didesmethyldiltiazem (M6).[5] The O-demethylation pathway is primarily mediated by the polymorphic enzyme CYP2D6.[1][12]

Quantitative Data on Diltiazem and its Metabolites

The following tables summarize key quantitative data from various studies, providing a comparative overview of the pharmacokinetic and pharmacodynamic properties of diltiazem and its principal metabolites.

Table 1: Pharmacokinetic Parameters of Diltiazem and its Major Metabolites in Healthy Adults

| Parameter | Diltiazem | N-desmethyldiltiazem | Desacetyldiltiazem | Reference(s) |

| Peak Plasma Concentration (Cmax) (ng/mL) | 174.3 ± 72.7 | 42.6 ± 10.0 | 14.9 ± 3.3 | [13] |

| Apparent Half-life (t½) (hours) | 6.5 ± 1.4 | 9.4 ± 2.2 | 18.0 ± 6.2 | [13] |

| Unbound Fraction in Plasma | 0.254 ± 0.027 | 0.323 ± 0.035 | 0.230 ± 0.021 | [13] |

Data from a study involving a single 120 mg oral dose of diltiazem in six healthy men.

Table 2: Pharmacological Potency of Diltiazem Metabolites

| Metabolite | Pharmacological Effect | Potency Relative to Diltiazem | Reference(s) |

| Desacetyldiltiazem (M1) | Coronary Vasodilation | 25% - 50% | [8][14] |

| N-monodesmethyldiltiazem (MA) | Coronary Vasodilation | Less potent than M1 | [11] |

| Deacetyl N-monodesmethyldiltiazem (M2) | Coronary Vasodilation | Less potent than MA | [11] |

| Deacetyl O-desmethyldiltiazem (M4) | Coronary Vasodilation | Less potent than M2 | [11] |

| Deacetyl N,O-didesmethyldiltiazem (M6) | Coronary Vasodilation | Least potent | [11] |

Table 3: In Vitro Inhibition Constants (Ki) of Diltiazem Metabolites for CYP3A4

| Compound | Ki (µM) | Reference(s) |

| Diltiazem | ~120 (IC50) | [9] |

| N-desmethyldiltiazem | ~2 (Ki) | [9] |

| N,N-didesmethyldiltiazem | ~0.1 (Ki) | [9] |

Experimental Protocols

The characterization of diltiazem's metabolic pathways has relied on a combination of in vitro and in vivo experimental models.

In Vitro Metabolism Studies with Human Liver Microsomes

This protocol outlines a typical experiment to investigate the metabolism of diltiazem using human liver microsomes (HLM), which are rich in CYP enzymes.[15]

Objective: To identify the metabolites of diltiazem formed by hepatic enzymes and to determine the kinetics of their formation.

Materials:

-

Diltiazem hydrochloride

-

Human liver microsomes (pooled from multiple donors)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for analytical quantification

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, human liver microsomes, and diltiazem at various concentrations.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent drug (diltiazem) and its metabolites.[3]

Identification of Specific CYP Isoforms Involved in Diltiazem Metabolism

This protocol describes an approach to pinpoint the specific CYP enzymes responsible for diltiazem metabolism using transfected human liver epithelial (THLE) cells expressing individual CYP isoforms.[1][12]

Objective: To determine the contribution of specific CYP enzymes (e.g., CYP3A4, CYP2D6) to the metabolism of diltiazem.

Materials:

-

Transfected human liver epithelial (THLE) cells expressing a single CYP isoform (e.g., T5-2D6 clone for CYP2D6)

-

Control THLE cells (lacking the specific CYP activity, e.g., T5-neo clone)

-

Diltiazem

-

Cell culture medium

-

Specific CYP inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4)

-

HPLC or LC-MS/MS system

Procedure:

-

Cell Culture: Culture the transfected and control THLE cells under appropriate conditions.

-

Incubation: Incubate the cells with diltiazem at various concentrations in the cell culture medium for a defined period (e.g., 8 hours).[12]

-

Inhibitor Studies: In parallel experiments, co-incubate the cells with diltiazem and a specific CYP inhibitor to confirm the role of the target enzyme.

-

Sample Collection: After incubation, collect the cell culture medium.

-

Sample Analysis: Analyze the culture medium for the presence of diltiazem and its metabolites using HPLC with UV detection or LC-MS/MS.[12] The formation of a specific metabolite exclusively in the CYP-expressing cells, and its inhibition by a specific inhibitor, confirms the role of that enzyme.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC has been a fundamental technique for the quantification of diltiazem and its metabolites in biological matrices.[16][17][18]

Objective: To separate and quantify diltiazem and its metabolites in plasma samples.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., Spherisorb ODS2)[17]

Mobile Phase:

-

A mixture of potassium dihydrogen phosphate buffer and acetonitrile is commonly used.[17] The exact ratio and pH are optimized for optimal separation.

Sample Preparation (Plasma):

-

Extraction: Extract diltiazem and its metabolites from plasma using a liquid-liquid extraction procedure with an organic solvent mixture (e.g., hexane-isopropanol).[17] An internal standard (e.g., loxapine) is added prior to extraction for accurate quantification.[17]

-

Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

Injection: Inject a specific volume of the reconstituted sample into the HPLC system.

Detection:

-

Monitor the eluent at a specific UV wavelength (e.g., 239 nm) to detect and quantify the separated compounds.[17]

Visualizing the Pathways

Graphviz diagrams are used to illustrate the metabolic pathways of diltiazem, a typical experimental workflow, and its mechanism of action.

Caption: Metabolic pathways of diltiazem.

Caption: Experimental workflow for in vitro metabolism.

Caption: Diltiazem's mechanism of action.

Conclusion

The study of diltiazem's metabolites has been a journey of continuous discovery, revealing a complex interplay between the parent drug and its biotransformation products. The identification of active metabolites like desacetyldiltiazem and N-monodesmethyldiltiazem has been crucial for a comprehensive understanding of diltiazem's overall pharmacological profile. The development of sophisticated analytical techniques, particularly HPLC and LC-MS/MS, has been instrumental in this endeavor. For drug development professionals, a thorough understanding of a drug's metabolic fate is paramount for predicting drug-drug interactions, understanding inter-individual variability in response, and designing safer and more effective therapeutic agents. The story of diltiazem and its metabolites serves as a compelling case study in the importance of metabolic research in modern pharmacology.

References

- 1. CYP2D6 is involved in O-demethylation of diltiazem | Semantic Scholar [semanticscholar.org]

- 2. Pharmacokinetics and metabolism of diltiazem in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of diltiazem in selected animal species and human beings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the metabolism of diltiazem in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of Species Differences in Tissue Diltiazem Deacetylation Identifies Ces2a as a Rat-Specific Diltiazem Deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of the rabbit and human cytochromes P-450IIIA as the major enzymes involved in the N-demethylation of diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cardiovascular effects of the metabolites of diltiazem in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CYP2D6 is involved in O-demethylation of diltiazem. An in vitro study with transfected human liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The pharmacokinetics and pharmacodynamics of diltiazem and its metabolites in healthy adults after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. m.youtube.com [m.youtube.com]

- 16. An HPLC Method for the Determination of Diltiazem and Desacetyldiltiazem in Human Plasma | Semantic Scholar [semanticscholar.org]

- 17. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 18. HPLC determination of diltiazem in human plasma and its application to pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Chemical Properties of N-Desmethyl Diltiazem Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl diltiazem hydrochloride is a primary active metabolite of diltiazem, a widely used calcium channel blocker for the management of hypertension, angina, and certain arrhythmias. As a significant metabolite, understanding its fundamental chemical properties is crucial for comprehensive pharmacokinetic and pharmacodynamic modeling, impurity profiling, and the development of stable pharmaceutical formulations. This technical guide provides a detailed overview of the core chemical characteristics of this compound, including its physicochemical properties, methodologies for their determination, and stability profile.

Core Chemical Properties

A summary of the fundamental chemical properties of this compound is presented below. These properties are essential for its handling, formulation, and analytical characterization.

| Property | Value | Source/Reference |

| Chemical Name | [(2S,3S)-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | [1] |

| CAS Number | 130606-60-9 | [2] |

| Molecular Formula | C₂₁H₂₄N₂O₄S · HCl | [3] |

| Molecular Weight | 436.95 g/mol | [3] |

| Physical Form | White to Off-White Solid | Inferred from supplier data |

| Melting Point | 186-189 °C | [Note: This value is from a single source and should be experimentally verified.] |

| Solubility | Soluble in Chloroform and DMSO. | [Note: Quantitative aqueous solubility data is not readily available and requires experimental determination.] |

| pKa | Not experimentally determined. The parent drug, diltiazem, has a pKa of 8.06.[4] The pKa of the N-desmethyl metabolite is expected to be similar and can be determined experimentally. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard pharmaceutical analysis techniques and can be adapted for this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the melting range of this compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered and dried this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block and a viewing lens.

-

Procedure:

-

The capillary tube is placed in the heating block.

-

The temperature is raised at a rapid rate to approximately 10-15 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

-

Solubility Determination (Shake-Flask Method)

Objective: To determine the quantitative solubility of this compound in various solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl).

Methodology:

-

Procedure:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid.

-

The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Analysis: The solubility is expressed in mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Methodology:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure complete dissolution.

-

Apparatus: A calibrated pH meter with a suitable electrode and a burette for the addition of titrant.

-

Procedure:

-

The solution of the compound is titrated with a standardized solution of a strong base (e.g., 0.1 N NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

The titration is continued past the equivalence point.

-

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Stability Profile and Degradation Pathways

N-Desmethyl diltiazem, as a metabolite of diltiazem, is susceptible to further degradation. Understanding its stability is critical for the accurate interpretation of pharmacokinetic data and for the development of stable formulations.

Forced Degradation Studies:

To elucidate the degradation pathways and to develop a stability-indicating analytical method, forced degradation studies should be performed under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[5]

-

Acidic Hydrolysis: The compound is exposed to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature.

-

Basic Hydrolysis: The compound is exposed to a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidative Degradation: The compound is treated with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: The solid compound is subjected to dry heat.

-

Photodegradation: The compound (in solid state and in solution) is exposed to UV and visible light.

The degradation products formed under these conditions should be separated and characterized using techniques like HPLC-MS and NMR.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the quantification of diltiazem and its metabolites, including this compound.

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its parent drug, other metabolites, and potential degradation products.

Typical Chromatographic Conditions:

-

Column: A reversed-phase column, such as a C18 or C8, is typically used.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 237 nm for diltiazem and its metabolites).[6]

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

Logical Workflow for a Stability-Indicating HPLC Method Development

References

N-Desmethyl Diltiazem Hydrochloride: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Desmethyl diltiazem hydrochloride, a primary active metabolite of the widely prescribed calcium channel blocker, diltiazem. This document consolidates essential chemical data, metabolic pathways, and analytical methodologies relevant to its study and application in pharmaceutical research and development.

Core Chemical and Physical Data

This compound is a critical compound for understanding the overall pharmacological profile of diltiazem. Its formation and subsequent effects are of significant interest in drug metabolism and safety studies.

| Parameter | Value | Reference(s) |

| CAS Number | 130606-60-9 | [1][2][3][4] |

| Molecular Formula | C₂₁H₂₄N₂O₄S·HCl | [1][2][3][4] |

| Molecular Weight | 436.95 g/mol | [1][3][5] |

| Alternate Names | N-Demethyldiltiazem, N-Monodesmethyldiltiazem, Diltiazem Impurity D | [4][6] |

Metabolic Signaling Pathway

N-Desmethyl diltiazem is formed from its parent drug, diltiazem, primarily through oxidative metabolism in the liver. This biotransformation is predominantly mediated by the cytochrome P450 enzyme system.

The metabolic conversion of diltiazem to N-Desmethyl diltiazem is a crucial step in its clearance and contributes to the overall therapeutic and potential toxicological effects. Diltiazem itself is a known inhibitor of CYP3A4, which can lead to drug-drug interactions.[7] The N-demethylated metabolites, including N-Desmethyl diltiazem, have been shown to be even more potent inhibitors of CYP3A4, suggesting a potential for auto-inhibition of diltiazem metabolism during prolonged therapy.[2]

Pharmacological Activity

N-Desmethyl diltiazem is not an inert byproduct; it is an active metabolite that retains calcium channel blocking activity.[8] It contributes to the overall pharmacological effect of diltiazem. Diltiazem and its metabolites, including N-Desmethyl diltiazem, exert their effects by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation, reduced heart rate, and decreased myocardial contractility.[7][9]

Experimental Protocols & Analytical Methodologies

The quantification of N-Desmethyl diltiazem in biological matrices and pharmaceutical formulations is essential for pharmacokinetic studies, drug quality control, and impurity profiling. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the predominant analytical techniques employed for this purpose.

Experimental Workflow: Quantification of N-Desmethyl Diltiazem

A common experimental approach involves the following steps:

-

Sample Preparation : For biological samples, solid-phase extraction is frequently used to isolate diltiazem and its metabolites.[1]

-

Chromatographic Separation : Reversed-phase HPLC with a C18 column is typically employed to separate N-Desmethyl diltiazem from the parent drug and other metabolites.

-

Detection : Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides high sensitivity and specificity for the detection and quantification of the analyte.[10]

-

Method Validation : The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and robustness.[10]

References

- 1. Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of N-Desmethyl Diltiazem Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-Desmethyl diltiazem hydrochloride, a primary metabolite of the widely used calcium channel blocker, diltiazem. Understanding the solubility of this active metabolite is crucial for its analytical characterization, pharmacokinetic studies, and the development of novel therapeutic strategies. This document compiles available solubility data, details relevant experimental methodologies, and presents key metabolic pathways to offer a thorough resource for professionals in the field.

Core Solubility Profile

This compound, a significant metabolite of diltiazem, exhibits a distinct solubility profile that is critical for its handling and analysis in a laboratory setting. While exhaustive quantitative data across a wide range of solvents remains a subject of ongoing research, existing information provides a foundational understanding of its behavior.

Quantitative Solubility Data

Currently, specific quantitative solubility data for this compound in common laboratory solvents is not extensively published. However, qualitative assessments indicate its solubility in select organic solvents.

| Solvent | Solubility | Temperature (°C) | Notes |

| Chloroform | Soluble | Not Specified | Qualitative data from supplier information.[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | Qualitative data from supplier information.[1] |

For comparative context, the parent drug, diltiazem hydrochloride, demonstrates broader and more quantified solubility. It is reported to be freely soluble in water, methanol, and chloroform, and slightly soluble in ethanol.[2] One source specifies the solubility of diltiazem hydrochloride in water as 50 mg/mL.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental aspect of physicochemical characterization. The following are detailed methodologies for key experiments that can be employed to quantitatively assess the solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.[3][4][5][6]

Methodology:

-

Preparation: Accurately weigh an excess amount of this compound powder into a series of clear glass vials.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, methanol, ethanol, DMSO, chloroform) to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or rotator. Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solid. Subsequently, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at a high speed to separate the saturated solution from the excess solid.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or other appropriate units by accounting for the dilution factor.

Kinetic Solubility Determination

Kinetic solubility provides an estimation of solubility under non-equilibrium conditions and is often used in high-throughput screening.[4][7][8][9]

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which precipitation occurs is determined.[4][8][9]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO concentration to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well. The final DMSO concentration should be kept low (typically <2%) to minimize its effect on solubility.

-

Incubation and Detection: Incubate the microplate at a controlled temperature for a defined period (e.g., 2 hours). The formation of a precipitate can be detected by various methods, including visual inspection, turbidimetry (nephelometry), or by filtering the solution and quantifying the remaining dissolved compound via HPLC-UV or LC-MS/MS.[4][10]

Metabolic Pathway of Diltiazem

N-Desmethyl diltiazem is a primary metabolite of diltiazem, formed through the action of cytochrome P450 enzymes in the liver. Understanding this metabolic conversion is essential for interpreting pharmacokinetic and pharmacodynamic data.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In-vitro Thermodynamic Solubility [protocols.io]

- 4. enamine.net [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. evotec.com [evotec.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

N-Desmethyl Diltiazem Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of a Key Diltiazem Metabolite as a Calcium Channel Blocker

This technical guide provides a comprehensive overview of N-Desmethyl diltiazem hydrochloride, a primary active metabolite of the widely prescribed calcium channel blocker, diltiazem. Tailored for researchers, scientists, and drug development professionals, this document delves into the core pharmacology, mechanism of action, quantitative data, and relevant experimental methodologies associated with this compound.

Introduction

Diltiazem, a benzothiazepine derivative, is a non-dihydropyridine calcium channel blocker used in the management of hypertension, angina pectoris, and certain arrhythmias.[1][2] It undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system, particularly CYP3A4, through processes like N-demethylation, O-demethylation, and deacetylation.[1][3] One of the major pharmacologically active metabolites formed through N-demethylation is N-Desmethyl diltiazem.[1][4][5] Understanding the pharmacological profile of this metabolite is crucial for a complete comprehension of diltiazem's therapeutic effects and potential drug interactions.

N-Desmethyl diltiazem, like its parent compound, functions as a calcium channel blocker, exerting its effects by inhibiting the influx of extracellular calcium ions through the L-type calcium channels in cardiac and vascular smooth muscle cells.[2][6][7] This action leads to vasodilation and a reduction in myocardial contractility.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-1,5-benzothiazepin-4(5H)-one, monohydrochloride[6] |

| Molecular Formula | C₂₁H₂₄N₂O₄S • HCl[6] |

| Molecular Weight | 437.0 g/mol [6] |

| CAS Number | 130606-60-9[6] |

| Synonyms | N-Demethyldiltiazem, N-Monodesmethyldiltiazem[8] |

Mechanism of Action

This compound exerts its pharmacological effects primarily through the blockade of L-type voltage-gated calcium channels (Caᵥ1.2). These channels are critical for regulating calcium influx into cardiomyocytes and vascular smooth muscle cells, which in turn governs muscle contraction.

By binding to the α1 subunit of the L-type calcium channel, N-Desmethyl diltiazem inhibits the inward flow of Ca²⁺ during membrane depolarization.[3][9] This leads to a cascade of intracellular events resulting in:

-

Vascular Smooth Muscle Relaxation: Reduced intracellular Ca²⁺ levels in vascular smooth muscle cells lead to vasodilation, resulting in decreased peripheral resistance and a subsequent lowering of blood pressure.[7]

-

Negative Inotropic and Chronotropic Effects: In cardiac tissue, the reduced calcium influx leads to a decrease in the force of myocardial contraction (negative inotropy) and a slowing of the heart rate (negative chronotropy) by affecting the sinoatrial (SA) and atrioventricular (AV) nodes.[2][10]

The following diagram illustrates the signaling pathway affected by N-Desmethyl diltiazem.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for N-Desmethyl diltiazem and its parent compound, diltiazem.

Table 1: In Vitro Binding and Functional Activity

| Compound | Assay | Tissue/Preparation | IC₅₀ (nM) | Reference |

| N-Desmethyl Diltiazem | Radioligand Binding | Rat Cerebral Cortex Homogenates | 323 | [6] |

| N-Desmethyl Diltiazem | Inhibition of Spontaneous Contractions | Isolated Rat Portal Veins | 489 | [6] |

| Diltiazem | Ca²⁺ Antagonistic Activity | Hamster Aorta (KCl-depolarized) | 980 | [6] |

IC₅₀ (Half maximal inhibitory concentration) is the concentration of a drug that gives half-maximal inhibition.

Table 2: Pharmacokinetic Parameters in Healthy Adults (after a single 120 mg oral dose of diltiazem)

| Compound | Peak Plasma Concentration (Cₘₐₓ) (ng/mL) | Apparent Half-Life (t½) (hours) | Unbound Fraction in Plasma |

| Diltiazem | 174.3 ± 72.7 | 6.5 ± 1.4 | 0.254 ± 0.027 |

| N-demethyldiltiazem | 42.6 ± 10.0 | 9.4 ± 2.2 | 0.323 ± 0.035 |

| Desacetyldiltiazem | 14.9 ± 3.3 | 18.0 ± 6.2 | 0.230 ± 0.021 |

Data presented as mean ± SD.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Radioligand Binding Assay for IC₅₀ Determination

This protocol describes a method to determine the binding affinity of N-Desmethyl diltiazem to calcium channels in rat cerebral cortex homogenates.

Objective: To determine the IC₅₀ value of N-Desmethyl diltiazem for the displacement of a specific radioligand from L-type calcium channels.

Materials:

-

Rat cerebral cortex tissue

-

[³H]-Nitrendipine (or other suitable L-type calcium channel radioligand)

-

This compound

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Glass fiber filters (GF/B or GF/C)

-

Scintillation cocktail

-

Homogenizer

-

Centrifuge

-

Scintillation counter

-

96-well microplates

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat cerebral cortex in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL, determined by a protein assay (e.g., Bradford or BCA).

-

-

Binding Assay:

-

In a 96-well microplate, add the following to each well in triplicate:

-

50 µL of Tris-HCl buffer (for total binding) or a high concentration of unlabeled diltiazem (for non-specific binding).

-

50 µL of varying concentrations of this compound.

-

50 µL of [³H]-Nitrendipine at a concentration near its Kₑ.

-

100 µL of the prepared membrane homogenate.

-

-

Incubate the plate at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters three times with ice-cold Tris-HCl buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the N-Desmethyl diltiazem concentration.

-

Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).

-

Isolated Tissue Bath Assay for Functional Activity

This protocol outlines a method to assess the functional effect of N-Desmethyl diltiazem on the contractility of vascular smooth muscle using isolated rat portal veins.

Objective: To determine the IC₅₀ value of N-Desmethyl diltiazem for the inhibition of spontaneous contractions in isolated rat portal vein.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)

-

This compound

-

Isolated tissue bath system with force transducer and data acquisition system

-

Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

-

Tissue Preparation:

-

Euthanize a rat by an approved method.

-

Carefully dissect the portal vein and place it in cold Krebs-Henseleit solution.

-

Clean the vein of adhering connective tissue and cut it into rings of 2-3 mm in length.

-

-

Tissue Mounting and Equilibration:

-

Mount the vein rings in the isolated tissue baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Connect one end of the ring to a fixed support and the other to an isometric force transducer.

-

Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

-

-

Experimental Protocol:

-

After equilibration, record the spontaneous rhythmic contractions of the portal vein.

-

Once a stable baseline of contractions is established, add this compound to the bath in a cumulative concentration-dependent manner.

-

Allow the tissue to stabilize for a defined period (e.g., 15-20 minutes) after each addition before adding the next concentration.

-

-

Data Analysis:

-

Measure the amplitude of the spontaneous contractions at baseline and after the addition of each concentration of N-Desmethyl diltiazem.

-

Express the response at each concentration as a percentage of the baseline contraction amplitude.

-

Plot the percentage inhibition of contraction against the logarithm of the N-Desmethyl diltiazem concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

High-Performance Liquid Chromatography (HPLC) for Quantification in Plasma

This protocol provides a representative method for the quantitative analysis of N-Desmethyl diltiazem in plasma samples.

Objective: To determine the concentration of N-Desmethyl diltiazem in plasma samples for pharmacokinetic studies.

Materials:

-

HPLC system with UV or Mass Spectrometric (MS) detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate buffer (or other suitable buffer)

-

This compound standard

-

Internal standard (e.g., a structurally related compound not present in the sample)

-

Plasma samples

-

Solid-phase extraction (SPE) cartridges

Procedure:

-

Sample Preparation (Solid-Phase Extraction):

-

Condition an SPE cartridge with methanol followed by water.

-

Add the internal standard to the plasma sample.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a weak solvent to remove interfering substances.

-

Elute N-Desmethyl diltiazem and the internal standard with a stronger solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer (e.g., 40:60 v/v), pH adjusted.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection: UV at 237 nm or MS/MS with appropriate transitions.

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound and a fixed concentration of the internal standard.

-

Process the calibration standards and samples as described in the sample preparation step.

-

Inject the processed standards and samples into the HPLC system.

-

Construct a calibration curve by plotting the peak area ratio of N-Desmethyl diltiazem to the internal standard against the concentration of the standards.

-

Determine the concentration of N-Desmethyl diltiazem in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is a pharmacologically active metabolite of diltiazem that contributes to the overall therapeutic effect of the parent drug. Its activity as a calcium channel blocker is well-established, with quantitative data demonstrating its ability to bind to calcium channels and inhibit smooth muscle contraction. The experimental protocols outlined in this guide provide a framework for the continued investigation of N-Desmethyl diltiazem and other diltiazem metabolites. A thorough understanding of the pharmacology of this and other active metabolites is essential for optimizing the clinical use of diltiazem and for the development of new cardiovascular therapies.

References

- 1. From Gene to Behavior: L-Type Calcium Channel Mechanisms Underlying Neuropsychiatric Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Inhibition of platelet aggregation by diltiazem. Comparison with verapamil and nifedipine and inhibitory potencies of diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jopcr.com [jopcr.com]

- 8. HPLC determination of diltiazem in human plasma and its application to pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of N-Desmethyl Diltiazem Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl diltiazem hydrochloride is the principal and pharmacologically active metabolite of diltiazem, a non-dihydropyridine calcium channel blocker widely prescribed for the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] Following oral administration, diltiazem undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation mediated by the cytochrome P450 enzyme system, leading to the formation of N-Desmethyl diltiazem.[1] This metabolite contributes to the overall therapeutic and toxicological profile of diltiazem. A thorough understanding of its pharmacological characteristics is therefore essential for a comprehensive evaluation of the parent drug's action and for the development of new chemical entities with similar mechanisms. This technical guide provides an in-depth analysis of the pharmacological profile of this compound, encompassing its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Pharmacological Profile

Mechanism of Action

Like its parent compound, this compound exerts its pharmacological effects primarily by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in cardiac and vascular smooth muscle.[3] By binding to the α1 subunit of the L-type calcium channel, it reduces the probability of the channel being in an open state, thereby decreasing the transmembrane calcium current. This leads to a reduction in intracellular calcium concentration, resulting in:

-

Vascular Smooth Muscle Relaxation: Decreased intracellular calcium in arterial smooth muscle cells leads to vasodilation, reducing peripheral vascular resistance and lowering blood pressure.

-

Negative Chronotropic and Inotropic Effects: In the heart, the reduced calcium influx slows the heart rate (negative chronotropy) and decreases the force of myocardial contraction (negative inotropy).[3]

Pharmacodynamics

N-Desmethyl diltiazem retains significant calcium channel blocking activity, although it is generally less potent than diltiazem. Its contribution to the overall pharmacological effect of diltiazem is significant due to its substantial plasma concentrations following diltiazem administration.

| Parameter | Test System | Value | Reference |

| Ca2+ Antagonistic Activity (IC50) | K+-depolarized hamster aorta | 2.46 ± 0.38 µM | [4] |

| CYP3A4 Inhibition (IC50) | Human liver microsomes (Testosterone 6β-hydroxylation) | 11 µM | [5] |

| CYP3A4 Inhibition (Ki) | Human liver microsomes | ~2 µM | [5] |

Pharmacokinetics

N-Desmethyl diltiazem is a major circulating metabolite of diltiazem in humans. Its pharmacokinetic profile is characterized by a longer half-life compared to the parent drug.[2]

| Parameter | Value | Reference |

| Peak Plasma Concentration (Cmax) | 42.6 ± 10.0 ng/mL | [2] |

| Apparent Half-Life (t1/2) | 9.4 ± 2.2 hours | [2] |

| Unbound Fraction in Plasma | 0.323 ± 0.035 | [2] |

| AUC Metabolite / AUC Diltiazem Ratio (60 mg single dose) | 0.48 ± 0.12 | [6] |

| AUC Metabolite / AUC Diltiazem Ratio (120 mg single dose) | 0.45 ± 0.06 | [6] |

Experimental Protocols

Determination of Calcium Channel Blocking Activity using Isolated Aorta

This protocol describes a method to assess the vasorelaxant activity of this compound on isolated arterial rings.[7]

1. Tissue Preparation:

- Humanely euthanize a laboratory animal (e.g., rabbit or rat) according to approved institutional guidelines.

- Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution (KHS).

- Gently remove adherent connective and adipose tissue.

- Cut the aorta into rings of 3-5 mm in length.

2. Mounting in an Organ Bath:

- Mount each aortic ring between two L-shaped stainless steel hooks in a jacketed organ bath containing KHS at 37°C.

- Continuously bubble the KHS with carbogen (95% O2, 5% CO2).

- Connect the upper hook to an isometric force transducer linked to a data acquisition system.

- Apply a resting tension of approximately 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes, washing with fresh KHS every 15-20 minutes.

3. Viability Check and Pre-contraction:

- Assess tissue viability by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM KCl).

- After washout and return to baseline, induce a stable, submaximal contraction with a vasoconstrictor agent such as phenylephrine (e.g., 10⁻⁶ M).

4. Cumulative Concentration-Response Curve:

- Once a stable contraction plateau is achieved, add this compound to the organ bath in a cumulative manner, with increasing concentrations (e.g., half-log increments).

- Allow the response to each concentration to reach a steady state before adding the next.

- Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

5. Data Analysis:

- Plot the percentage of relaxation against the logarithm of the molar concentration of this compound.

- Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration that produces 50% of the maximal relaxation).

HPLC-based Quantification in Human Plasma

This protocol outlines a method for the simultaneous determination of diltiazem and its metabolites, including N-Desmethyl diltiazem, in human plasma.[8]

1. Sample Preparation (Liquid-Liquid Extraction):

- To 1 mL of human plasma in a centrifuge tube, add an internal standard (e.g., diazepam).

- Add a suitable extraction solvent mixture, such as hexane:chloroform:isopropanol (60:40:5, v/v/v).

- Vortex the mixture for a specified time (e.g., 2 minutes) and then centrifuge to separate the layers.

- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

- HPLC System: A standard HPLC system with a UV detector.

- Column: A reversed-phase C18 column (e.g., Spherisorb C18).

- Mobile Phase: A mixture of methanol and water (e.g., 80:20, v/v) containing a modifier like triethylamine (e.g., 2.8 mM).

- Flow Rate: 1.2 mL/min.

- Detection: UV absorbance at 239 nm.

- Injection Volume: 50 µL.

3. Calibration and Quantification:

- Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound and the internal standard.

- Process these standards alongside the unknown samples.

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

- Determine the concentration of N-Desmethyl diltiazem in the unknown samples by interpolation from the calibration curve.

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. The pharmacokinetics and pharmacodynamics of diltiazem and its metabolites in healthy adults after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-dose diltiazem prevents migration and proliferation of vascular smooth muscle cells in various in-vitro models of human coronary restenosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of diltiazem and its metabolites after single and multiple dosing in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of diltiazem and its metabolites after repeated single dosing in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Pharmacokinetics of diltiazem and its metabolites after repeated multiple-dose treatments in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of N-Desmethyl Diltiazem Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Desmethyl diltiazem hydrochloride, an active metabolite of the calcium channel blocker diltiazem, plays a significant role in the parent drug's overall pharmacological profile.[1] Formed in the liver by cytochrome P450 enzymes, primarily CYP3A4, CYP3A5, and CYP3A7, this metabolite retains the core mechanism of action of diltiazem, albeit with varying potency.[2] This technical guide provides a detailed overview of the in vitro activity of N-Desmethyl diltiazem, presenting key quantitative data, experimental methodologies, and the underlying signaling pathway.

Quantitative Data Summary

N-Desmethyl diltiazem demonstrates significant activity in blocking L-type calcium channels, which is evident from its inhibitory concentrations in both receptor binding and functional tissue assays. The following table summarizes the available quantitative data for its in vitro activity.

| Parameter | Value (IC50) | Target/Tissue | Assay Type |

| Receptor Binding | 323 nM | L-type Calcium Channels (Rat Cerebral Cortex Homogenates) | Radioligand Binding Assay |

| Functional Activity | 489 nM | Vascular Smooth Muscle (Isolated Rat Portal Vein) | Inhibition of Spontaneous Contractions |

Data sourced from Schoemaker, H., et al. (1987), as cited by Cayman Chemical.[2]

Experimental Protocols

The characterization of N-Desmethyl diltiazem's in vitro activity relies on established pharmacological assays. The following sections provide detailed, representative methodologies for the key experiments cited.

Radioligand Binding Assay for L-type Calcium Channel Affinity

This competitive binding assay quantifies the affinity of N-Desmethyl diltiazem for L-type calcium channels by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Cerebral cortices from male Sprague-Dawley rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in fresh buffer to a final protein concentration of 0.2-0.5 mg/mL.

-

Binding Reaction: The membrane homogenate is incubated with a fixed concentration of a radiolabeled L-type calcium channel antagonist, such as [³H]-nitrendipine, and varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated for 60 minutes at 25°C to allow for equilibrium to be reached.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are washed multiple times with ice-cold buffer to remove unbound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of N-Desmethyl diltiazem that inhibits 50% of the specific binding of the radioligand (IC50 value) is calculated using non-linear regression analysis.

References

N-Desmethyl Diltiazem Hydrochloride: An In-Depth Technical Guide on its Core Role as a Diltiazem Metabolite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diltiazem, a non-dihydropyridine calcium channel blocker, is a cornerstone in the management of cardiovascular diseases such as hypertension, angina pectoris, and certain arrhythmias.[1] Its therapeutic efficacy is not solely attributable to the parent compound; its metabolites, particularly N-Desmethyl diltiazem (also known as N-monodesmethyldiltiazem), play a crucial role. This technical guide provides a comprehensive overview of N-Desmethyl diltiazem hydrochloride, focusing on its formation, pharmacokinetic profile, pharmacological activity, and its significant impact on the overall therapeutic and drug interaction profile of diltiazem. We will delve into the enzymatic pathways responsible for its synthesis, present its key quantitative data in comparison to the parent drug, and provide detailed experimental protocols for its analysis.

Diltiazem Metabolism: The Genesis of N-Desmethyl Diltiazem

Diltiazem undergoes extensive first-pass metabolism in the liver, resulting in a bioavailability of approximately 40%.[1][2][3] The primary metabolic transformations are mediated by the cytochrome P450 (CYP) enzyme system and esterases, leading to the formation of several metabolites.[2][4] The main metabolic pathways include:

-

N-demethylation: This is a major pathway leading to the formation of N-Desmethyl diltiazem.

-

Deacetylation: This process is catalyzed by esterases and produces another major active metabolite, desacetyl diltiazem.[2][6]

N-demethylation of diltiazem is primarily catalyzed by the CYP3A4 isoenzyme, with minor contributions from CYP3A5 and CYP3A7.[2][7][8] This metabolic step is clinically significant as N-Desmethyl diltiazem is not an inactive byproduct but an active metabolite that contributes to the pharmacological effects of diltiazem.

References

- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. pfizermedical.com [pfizermedical.com]

- 5. Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of N-Desmethyl Diltiazem Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl diltiazem is a primary active metabolite of diltiazem, a widely prescribed calcium channel blocker used in the management of hypertension, angina, and certain heart rhythm disorders.[1] The concentration of N-Desmethyl diltiazem in biological matrices is a critical parameter in pharmacokinetic and pharmacodynamic studies. Furthermore, as a potential impurity in diltiazem hydrochloride drug substances and products, its detection and quantification are essential for ensuring pharmaceutical quality and safety. This document provides detailed application notes and protocols for the analytical determination of N-Desmethyl diltiazem hydrochloride using modern chromatographic techniques.

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent and robust techniques for the analysis of N-Desmethyl diltiazem. These methods offer high sensitivity, selectivity, and accuracy for quantification in various matrices, including bulk drug substances, pharmaceutical formulations, and biological fluids like plasma.

Quantitative Data Summary

The following table summarizes the quantitative performance data from various validated analytical methods for the detection of N-Desmethyl diltiazem and related compounds. This allows for a comparative assessment of the different methodologies.

| Analytical Method | Analyte(s) | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| UPLC-MS/MS | N-Desmethyl diltiazem | Human Plasma | 0.24 - 64.00 ng/mL | - | 0.24 ng/mL | [2][3] |

| LC-MS/MS | N-Nitroso Desmethyl diltiazem | Diltiazem HCl | 0.0025 - 0.1 µg/mL | - | - | [4][5] |

| LC-MS/MS | N-Nitroso-N-Des methyl Diltiazem | Diltiazem Drug Product | 0.006 - 5.0 ppm | - | 0.03 ppm | |

| HPLC | Desacetyl Diltiazem HCl | Pharmaceutical Preparations | 25% to 250% of 0.5% limit | 0.0633 µg/mL | 0.450 µg/mL | [6] |

| HPLC | Diltiazem HCl | Pharmaceutical Preparations | 25% to 250% of 0.5% limit | 0.0408 µg/mL | 0.2668 µg/mL | [6] |

| LC-MS/MS | N-CZN & N-CZNC | Drug Substance & Formulations | LOQ to 150% | 0.058 & 0.014 µg/mL | 0.177 & 0.044 µg/mL | [5] |

Experimental Protocols

Protocol 1: UPLC-MS/MS for Quantification of N-Desmethyl Diltiazem in Human Plasma

This protocol is adapted from a validated method for the simultaneous determination of diltiazem and its metabolites in human plasma.[2][3]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 0.5 mL of human plasma in a glass tube, add 50 µL of an internal standard working solution (e.g., Diltiazem-D4, 2000 ng/mL).

-

Vortex the mixture for 60 seconds.

-

Add 2.5 mL of methyl tert-butyl ether.

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the organic supernatant to a clean tube.

-

Evaporate the solvent to dryness at 40°C under a stream of nitrogen.

-

Reconstitute the dried extract with 200 µL of the mobile phase.

-

Inject 10 µL of the reconstituted extract into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions

-

Chromatographic Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[7]

-

Mobile Phase: 10 mM Ammonium acetate buffer-acetonitrile (25:75, v/v)[7]

-

Flow Rate: 0.2 mL/min[7]

-

Column Temperature: 40°C

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transition for N-Desmethyl diltiazem: m/z 401.09 → 150.04[2][3]

Protocol 2: LC-MS/MS for Detection of N-Nitroso Desmethyl Diltiazem Impurity in Diltiazem Hydrochloride

This protocol is based on a method developed for the sensitive detection of the genotoxic impurity N-nitroso desmethyl diltiazem.[4][5]

1. Sample Preparation

-

Accurately weigh and dissolve the diltiazem hydrochloride drug substance or formulation in a suitable solvent (e.g., methanol or a mixture of mobile phase) to achieve a target concentration.

-

Perform necessary dilutions to bring the concentration within the linear range of the method.

-

Filter the sample solution through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Conditions

-

Gradient Elution: A suitable gradient program to achieve separation.

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transition for N-Nitroso Desmethyl diltiazem: Precursor ion at 429.90 m/z and product ion at 283.25 m/z.[4][5]

Visualizations

Caption: Workflow for Plasma Sample Preparation.

Caption: Analytical Workflow for Drug Substance.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. ijpsr.com [ijpsr.com]

- 3. ijpsr.com [ijpsr.com]

- 4. A Simple and Rapid Analytical Method to Detect and Quantify the N‐Nitroso Desmethyl Diltiazem Impurity by Liquid Chromatography‐Tandem Mass Spectrometry in Diltiazem Hydrochloride | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-Desmethyl Diltiazem Hydrochloride

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Desmethyl diltiazem hydrochloride, a primary active metabolite of Diltiazem.[1] The method is designed for researchers, scientists, and drug development professionals requiring accurate determination of this compound in bulk drug substances and pharmaceutical formulations. The described protocol utilizes a reversed-phase C18 column with UV detection, ensuring high specificity and sensitivity. This document provides comprehensive experimental protocols, data presentation in tabular format, and a graphical representation of the analytical workflow.

Introduction

N-Desmethyl diltiazem is a significant active metabolite of Diltiazem, a calcium channel blocker widely used in the treatment of hypertension, angina, and certain arrhythmias.[1] The formation of N-Desmethyl diltiazem is primarily mediated by the cytochrome P450 isoforms CYP3A4, CYP3A5, and CYP3A7.[1] As a pharmacologically active metabolite, its accurate quantification is crucial for pharmacokinetic studies, drug metabolism research, and quality control of Diltiazem drug products. This application note presents a detailed HPLC method developed for the precise and accurate analysis of this compound.

Experimental

Materials and Reagents

-

This compound reference standard

-

Diltiazem hydrochloride reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Triethylamine (TEA)

-

Orthophosphoric acid

-

Sodium acetate

-

Water (HPLC grade)

-

0.45 µm Nylon membrane filters

Instrumentation

A standard HPLC system equipped with the following components was used:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Oven

-

UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

| Parameter | Recommended Conditions |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.2% Triethylamine (TEA) in water, pH adjusted to 4.5 with orthophosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-based gradient can be optimized. A starting point is 70% A and 30% B, with a linear gradient to 40% A and 60% B over 10 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 240 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 15 minutes |

Protocols

Standard Solution Preparation

-